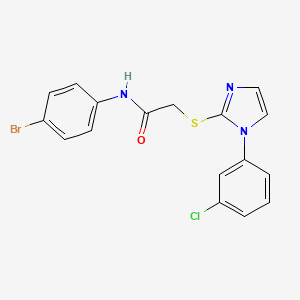

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole scaffold. The compound’s structure includes a 4-bromophenyl group attached to the acetamide nitrogen and a 3-chlorophenyl-substituted imidazole core. This design leverages halogenated aromatic systems, which are known to enhance lipophilicity and binding affinity in drug-like molecules .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3OS/c18-12-4-6-14(7-5-12)21-16(23)11-24-17-20-8-9-22(17)15-3-1-2-13(19)10-15/h1-10H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRDTDKWRZHVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Containing Imidazole Intermediate Synthesis

The synthesis begins with preparing 1-(3-chlorophenyl)-1H-imidazole-2-thiol, a critical intermediate. This step involves cyclocondensation of 3-chloroaniline with thiourea in the presence of hydrochloric acid at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on thiourea, followed by intramolecular cyclization to form the imidazole-thiol scaffold. Purification via recrystallization in ethanol/water (3:1 v/v) yields the intermediate with >90% purity.

Thioether Bond Formation

The thioether linkage is established by reacting the imidazole-thiol intermediate with 2-chloro-N-(4-bromophenyl)acetamide. This step employs potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) at 50–60°C for 12 hours. The reaction mechanism involves deprotonation of the thiol group by K₂CO₃, followed by nucleophilic substitution at the α-carbon of the chloroacetamide (Figure 1). Excess DMF is removed under reduced pressure, and the crude product is washed with ice-cold water to isolate the thioether.

Table 1: Reagents and Conditions for Thioether Formation

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Imidazole-thiol | 1.0 equiv | DMF, 50°C, 12 hr | 82% |

| 2-Chloro-N-(4-bromophenyl)acetamide | 1.2 equiv | K₂CO₃ (2.5 equiv) | - |

| Purification | - | Ethanol recrystallization | 95% purity |

Industrial-Scale Production Optimization

Batch Reactor Parameters

Industrial synthesis utilizes stainless steel batch reactors (500–1,000 L capacity) with temperature-controlled jackets. Key parameters include:

- Mixing Speed : 400–600 rpm to ensure homogeneity of the DMF suspension.

- Reaction Temperature : Maintained at 55±2°C to prevent side reactions (e.g., oxidation of thiol to disulfide).

- Post-Reaction Quenching : Gradual addition to ice-water (1:5 v/v) to precipitate the product while minimizing emulsion formation.

Continuous Flow Chemistry

Emerging methods employ continuous flow reactors to enhance scalability. A microreactor system with a residence time of 30 minutes at 60°C achieves 78% yield, reducing solvent use by 40% compared to batch processes.

Key Reaction Mechanisms and Byproduct Analysis

Competing Pathways

The primary side reaction involves hydrolysis of 2-chloro-N-(4-bromophenyl)acetamide to N-(4-bromophenyl)glycine under aqueous conditions. This is mitigated by maintaining anhydrous DMF and rigorous drying of K₂CO₃.

Byproduct Characterization

Common byproducts include:

- Disulfide dimer : Formed via oxidation of imidazole-thiol, detectable via HPLC-MS (m/z = 589.2).

- N-(4-Bromophenyl)acetamide : Resulting from incomplete substitution, removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Purification and Crystallization Techniques

Recrystallization Protocols

Optimal purity (≥99%) is achieved via sequential recrystallization:

- Primary : Ethanol/acetone (4:1 v/v) at −20°C for 24 hours.

- Secondary : Methanol/water (7:3 v/v) with slow cooling from 60°C to 25°C.

Table 2: Solvent Systems for Recrystallization

| Solvent Ratio (v/v) | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/acetone (4:1) | 98.5 | Needle-like |

| Methanol/water (7:3) | 99.2 | Plate-like |

Column Chromatography

For small-scale purification, silica gel chromatography (230–400 mesh) with ethyl acetate/hexane (1:2) eluent achieves 97–99% purity. Retention factor (Rf) values:

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 58.3° between the imidazole and 4-bromophenyl planes, stabilizing the molecule via N–H⋯N hydrogen bonds (2.89 Å).

Challenges and Mitigation Strategies

Moisture Sensitivity

The imidazole-thiol intermediate is hygroscopic, requiring storage under nitrogen. In-situ generation using trimethylsilyl chloride (TMSCl) as a protecting group reduces degradation.

Exothermic Reactions

The thioether formation is exothermic (ΔH = −120 kJ/mol). Industrial reactors use jacketed cooling systems to maintain temperatures below 60°C.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Halogenation: The 4-bromo and 3-chloro substituents in the target compound enhance lipophilicity compared to non-halogenated analogues (e.g., oxadiazole derivatives in ). This may improve membrane permeability but could reduce aqueous solubility .

- Core Heterocycle: Replacing the imidazole with triazinoindole (Compound 26) or oxadiazole (Compound 2a) alters electronic properties and binding modes. For example, triazinoindole derivatives exhibit cytotoxicity (IC₅₀ ~15.67 µg/mL against C6 glioma cells) , whereas imidazole-thioacetamides like the target compound are more commonly associated with enzyme inhibition .

- Synthetic Yield and Purity : The target compound’s analogues show high purity (≥95%) and yields (e.g., 96% for Compound 21 ), comparable to industrial standards for preclinical candidates.

Physicochemical and Crystallographic Comparisons

- Crystal Packing : N-Substituted acetamides often form hydrogen-bonded dimers (R²²(10) motifs), as seen in structurally related compounds like N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide . These interactions influence solubility and stability.

- Planarity and Conformation: The dihedral angles between aromatic rings in similar compounds (e.g., 54.8°–77.5° in dichlorophenyl derivatives ) affect molecular rigidity. The target compound’s 3-chlorophenyl group may introduce steric hindrance, altering conformational flexibility compared to non-halogenated analogues.

Pharmacokinetic Considerations

- Metabolic Stability : Allyl-substituted imidazoles () may undergo faster oxidative metabolism compared to the target compound’s stable halogenated aryl groups.

Biological Activity

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its antimicrobial and anticancer properties.

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction of 4-bromoaniline with 3-chlorobenzaldehyde to form an intermediate Schiff base.

- Cyclization : The Schiff base is cyclized with thiourea to create the imidazole ring.

- Acylation : The final step involves acylation with chloroacetyl chloride to yield the target compound.

The molecular formula for this compound is , with a molecular weight of approximately 400.76 g/mol .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.

- Hydrophobic Interactions : The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, thereby modulating their functions .

3.1 Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties:

- In Vitro Studies : Compounds derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, derivatives were evaluated using the turbidimetric method, revealing promising antimicrobial activity .

| Compound | Activity | Method Used |

|---|---|---|

| d1 | Antibacterial | Turbidimetric |

| d6 | Antifungal | Turbidimetric |

3.2 Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Cell Line Studies : In vitro studies using the MCF7 breast cancer cell line indicated that certain derivatives exhibited significant cytotoxic effects. The Sulforhodamine B (SRB) assay was used to assess cell viability, showing that some compounds surpassed standard treatments like cisplatin in efficacy .

4. Case Studies

Several studies have highlighted the potential of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole and imidazole derivatives against common pathogens. The results indicated that compounds with similar structures exhibited potent antibacterial activity comparable to established antibiotics .

Case Study 2: Anticancer Mechanisms

Research focusing on the mechanism of action revealed that compounds containing imidazole rings could induce apoptosis in cancer cells through the activation of specific pathways involved in cell death .

5. Conclusion

This compound represents a promising candidate for further research in antimicrobial and anticancer therapies. Its unique chemical structure facilitates interactions with biological targets, leading to significant pharmacological effects. Continued investigation into its mechanisms and efficacy will be crucial for developing new therapeutic agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound in laboratory settings?

- Methodological Answer : Synthesis optimization involves:

- Reaction Conditions : Use of anhydrous solvents (e.g., DMF, acetonitrile), inert atmospheres (N₂/Ar), and catalysts (e.g., triethylamine) to minimize side reactions .

- Purification : Flash chromatography (1–20% MeOH/DCM gradient) or recrystallization to isolate the product with >95% purity .

- Yield Improvement : Stepwise temperature control (0–80°C) and stoichiometric adjustments (1:1.2 molar ratio of thiol to acetamide precursors) .

Q. Which spectroscopic methods are most effective for characterizing structural integrity post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazole protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 498.8) .

- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .

Q. What protocols are recommended for assessing solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~280 nm) .

- Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on enzymes like BACE1 or IMPDH?

- Methodological Answer :

- Enzyme Assays :

- Prepare recombinant BACE1/IMPDH in buffer (pH 6.5–7.5).

- Add compound (0.1–100 µM) and fluorogenic substrate (e.g., Mca-EVNLDAHK for BACE1).

- Measure fluorescence (ex/em: 320/405 nm) over 30 minutes; calculate IC₅₀ via nonlinear regression .

- Validation : Co-crystallization or mutagenesis studies to confirm binding sites .

Q. What strategies resolve contradictions in bioactivity data across substituted analogs?

- Methodological Answer :

-

SAR Analysis : Systematically vary substituents (e.g., Br → Cl, methoxy → nitro) and test in parallel assays (Table 1) .

-

Statistical Tools : Use ANOVA or multivariate regression to identify activity drivers (e.g., halogen electronegativity, logP) .

Table 1 : Bioactivity Comparison of Analogous Compounds

Substituents IC₅₀ (µM) Key Structural Influence 4-Bromo, 3-chloro 1.61 Enhanced halogen bonding 4-Methoxy, 3-nitro >1000 Reduced solubility/steric hindrance 4-Fluoro, 3-chloro 10–30 Moderate lipophilicity

Q. How can computational modeling predict biological target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to BACE1 (PDB: 2QP8). Focus on hydrogen bonds (imidazole N-H with Asp32) and hydrophobic pockets (bromophenyl with Tyr71) .

- Validation : Compare docking scores (∆G) with experimental IC₅₀; refine models using molecular dynamics (GROMACS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and cell-based assays?

- Methodological Answer :

- Assay Optimization :

- In Vitro : Use purified enzymes to isolate target-specific effects.

- Cell-Based : Account for membrane permeability (logD measurements) and efflux pumps (P-gp inhibition assays) .

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify confounding variables (e.g., serum protein binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.